

# 2-Acetamido-5-bromopyridine chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetamido-5-bromopyridine

Cat. No.: B057907

[Get Quote](#)

## In-Depth Technical Guide to 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

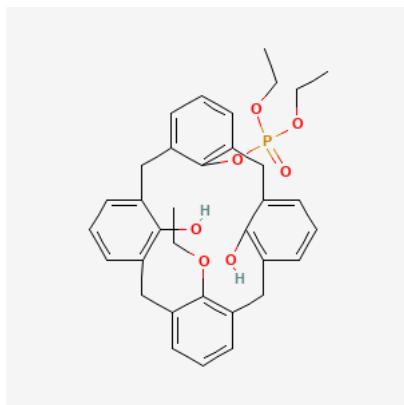
## Abstract

This technical guide provides a comprehensive overview of **2-Acetamido-5-bromopyridine**, a key chemical intermediate in the synthesis of various biologically active compounds. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and discusses its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

## Chemical Structure and Nomenclature

**2-Acetamido-5-bromopyridine**, a substituted pyridine derivative, is characterized by an acetamido group at the second position and a bromine atom at the fifth position of the pyridine ring.

Chemical Structure:



The formal IUPAC name for this compound is N-(5-bromopyridin-2-yl)acetamide. It is also known by several synonyms, including 2-Acetylaminio-5-bromopyridine and 5-Bromo-2-acetamidopyridine.

## Physicochemical Properties

A summary of the key quantitative data for N-(5-bromopyridin-2-yl)acetamide is presented in the table below, providing a valuable resource for experimental design and computational modeling.

Property	Value	Reference
IUPAC Name	N-(5-bromopyridin-2-yl)acetamide	PubChem
Synonyms	2-Acetamido-5-bromopyridine, 2-Acetylaminio-5-bromopyridine	CymitQuimica[1]
CAS Number	7169-97-3	Boron Molecular[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O	PubChem
Molecular Weight	215.05 g/mol	Benchchem[3]
Appearance	White to off-white solid	Benchchem[3]
Melting Point	184-186 °C	ChemicalBook
Solubility	Soluble in methanol	Santa Cruz Biotechnology
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	8.28 (d, J=2.4 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.85 (br s, 1H), 7.72 (dd, J=8.8, 2.4 Hz, 1H), 2.20 (s, 3H)	The Royal Society of Chemistry[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	168.9, 150.3, 147.2, 141.2, 115.5, 110.4, 24.8	The Royal Society of Chemistry[4]

## Experimental Protocols

### Synthesis of N-(5-bromopyridin-2-yl)acetamide

This protocol outlines a standard laboratory procedure for the synthesis of N-(5-bromopyridin-2-yl)acetamide from 2-amino-5-bromopyridine.

#### Materials:

- 2-amino-5-bromopyridine
- Acetic anhydride

- Pyridine (as solvent and catalyst)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in pyridine.
- Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.

- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude N-(5-bromopyridin-2-yl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

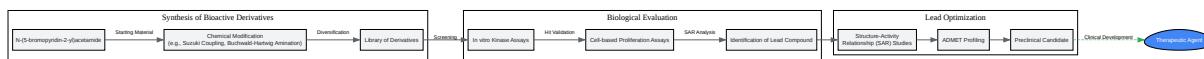
## Role in Drug Discovery and Development

N-(5-bromopyridin-2-yl)acetamide serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology. The pyridine and acetamide moieties provide reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

## Precursor for Kinase Inhibitors

The 2-aminopyridine scaffold, present in N-(5-bromopyridin-2-yl)acetamide, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.<sup>[5]</sup> Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.<sup>[6]</sup> By targeting the ATP-binding pocket of specific kinases, inhibitors can block their activity and disrupt cancer cell proliferation and survival.

The general workflow for utilizing N-(5-bromopyridin-2-yl)acetamide in the synthesis of kinase inhibitors is depicted in the following diagram.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-(5-Bromopyridin-2-yl)acetamide | CymitQuimica [cymitquimica.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Acetamido-5-bromopyridine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057907#2-acetamido-5-bromopyridine-chemical-structure-and-iupac-name]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)